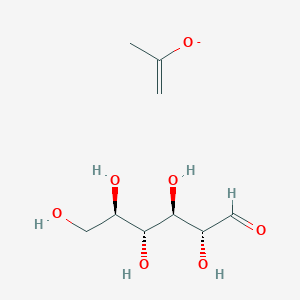amine hydrochloride CAS No. 451-78-5](/img/structure/B3267422.png)
[(2-Fluorophenyl)methyl](methyl)amine hydrochloride
Overview
Description
“(2-Fluorophenyl)methylamine hydrochloride” is an organic compound with the CAS number 451-78-5 . It has a molecular weight of 175.63 . The compound appears as a powder and is stored at room temperature . Its IUPAC name is (2-fluorophenyl)-N-methylmethanamine hydrochloride .
Molecular Structure Analysis
The compound’s molecular formula is C8H11ClFN . Its InChI code is 1S/C8H10FN.ClH/c1-10-6-7-4-2-3-5-8(7)9;/h2-5,10H,6H2,1H3;1H . The SMILES representation is CNCC1=CC=CC=C1F.Cl .Physical And Chemical Properties Analysis
“(2-Fluorophenyl)methylamine hydrochloride” is a powder . It has a melting point of 158-160 degrees Celsius . The compound is stored at room temperature .Scientific Research Applications
The scientific research on “(2-Fluorophenyl)methylamine hydrochloride” primarily focuses on its role in various chemical syntheses and its applications in environmental and health-related studies. Below are detailed insights into its applications based on the current literature.
Fluorescent Chemosensors
“(2-Fluorophenyl)methylamine hydrochloride” is potentially applicable in the development of fluorescent chemosensors. Fluorescent chemosensors are crucial for detecting metal ions, anions, and neutral molecules due to their high sensitivity and selectivity. For instance, derivatives of 4-Methyl-2,6-diformylphenol (DFP), related in structure and function, have been highlighted for their ability to detect a wide range of analytes, including Zn2+, Cu2+, and various anions and neutral molecules like cysteine and glutathione. This indicates the potential of “(2-Fluorophenyl)methylamine hydrochloride” in contributing to the field of chemosensor development, especially in modulating sensing selectivity and sensitivity for environmental and biomedical applications (P. Roy, 2021).
Environmental Contaminant Analysis
The compound may also be involved in analytical methodologies for detecting environmental contaminants. For example, the analysis of heterocyclic aromatic amines, which are known carcinogens found in cooked meats, employs advanced analytical techniques like liquid and gas chromatography coupled with mass spectrometry. These techniques, potentially involving compounds like “(2-Fluorophenyl)methylamine hydrochloride,” allow for the sensitive and selective detection of contaminants, contributing to food safety and public health research (S. F. Teunissen et al., 2010).
Synthesis of Intermediates
Additionally, the compound finds use in the synthesis of chemical intermediates such as 2-Fluoro-4-bromobiphenyl, which is a key intermediate for manufacturing non-steroidal anti-inflammatory drugs like flurbiprofen. This showcases its utility in pharmaceutical manufacturing, where efficient and cost-effective syntheses are constantly sought after (Yanan Qiu et al., 2009).
Removal of Environmental Pollutants
In the environmental sciences, amine-functionalized sorbents, which can be derived from “(2-Fluorophenyl)methylamine hydrochloride,” are explored for the removal of persistent pollutants like Perfluoroalkyl and polyfluoroalkyl substances (PFAS) from water supplies. The interaction of aminated sorbents with PFAS, through electrostatic and hydrophobic interactions, points towards the compound's potential in advancing water treatment technologies (M. Ateia et al., 2019).
Safety and Hazards
properties
IUPAC Name |
1-(2-fluorophenyl)-N-methylmethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10FN.ClH/c1-10-6-7-4-2-3-5-8(7)9;/h2-5,10H,6H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQNXVSGTERSHPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC=CC=C1F.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClFN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
451-78-5 | |
| Record name | Benzenemethanamine, 2-fluoro-N-methyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=451-78-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [(2-fluorophenyl)methyl](methyl)amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(2-(benzo[d]thiazol-2-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B3267354.png)





![N-[2-(2,3-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-methyl-3-nitrobenzamide](/img/structure/B3267411.png)






